![molecular formula C12H18N2O2 B2886567 N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide CAS No. 2411248-53-6](/img/structure/B2886567.png)

N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidone derivatives, which includes “N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide”, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

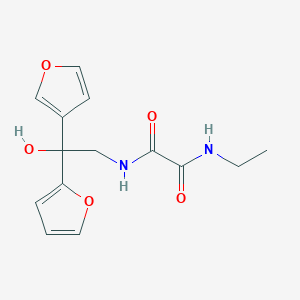

The molecular structure of “this compound” can be represented by the IUPAC name “N - [3- (2-oxopiperidin-1-yl)propyl]acetamide” and the InChI string "InChI=1S/C10H18N2O2/c1-9 (13)11-6-4-8-12-7-3-2-5-10 (12)14/h2-8H2,1H3, (H,11,13)" .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 .Scientific Research Applications

Electrocatalytic Applications and Oxidation Reactions

N-Oxyl compounds, including N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide derivatives, are widely used as catalysts for the selective oxidation of organic molecules. These compounds have facilitated a range of electrosynthetic reactions due to their facile redox reactions at electrode surfaces. Electrochemical studies of N-oxyl compounds have provided valuable insights into their structural properties and mechanisms, highlighting their role in chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

Synthesis of Ynamides

Ynamides, which are amides containing a carbon-carbon triple bond adjacent to a nitrogen atom, are synthesized through various methods, including copper-catalyzed aerobic oxidative coupling of terminal alkynes with nitrogen nucleophiles. This method has been utilized for the preparation of ynamides from terminal alkynes and various nitrogen nucleophiles, demonstrating the versatility and efficiency of this approach (Hamada, Ye, & Stahl, 2008).

Construction of Novel Heterocycles

Ynamides have been employed in the construction of novel heterocycles, such as 6-(tert-butyldimethylsilyl)oxy-tetrahydropyrrolo[1,2-c][1,3]oxazin-1-ones, through gold-catalyzed reactions. These reactions have shown excellent diastereoselectivities and moderate to good yields, indicating the potential of ynamides in the synthesis of complex molecular structures (Zhang, Chen, Sun, Si, & Wei, 2020).

Ring-Forming Transformations

The unique electronic properties and reactivity of ynamides, due to the electron-withdrawing group attached to nitrogen, have been harnessed in ring-forming transformations. These reactions have facilitated the rapid assembly of cyclic and polycyclic structures, contributing significantly to the field of organic synthesis and the development of nitrogen-containing heterocycles (Wang, Yeom, Fang, He, Ma, Kedrowski, & Hsung, 2014).

Site-Specific Introduction of Functional Groups

Ynamides have also been used in the site-specific introduction of functional groups through intermolecular oxidation. This methodology has provided a general access to functionalized α,β-unsaturated carboxylic acid derivatives and vinylogous carbamates, showcasing the versatility of ynamides in synthetic chemistry (Davies, Cremonesi, & Martin, 2011).

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways that N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide might affect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name |

N-[2-(2-oxopiperidin-1-yl)propyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-6-11(15)13-9-10(2)14-8-5-4-7-12(14)16/h10H,4-5,7-9H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBKZHOTFOSSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC(C)N1CCCCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)

methanone](/img/structure/B2886498.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)